PRMT5 Binding Affinity: 2-Methyl-5-propylpyrimidine vs. 5-Butyl Analog
2-Methyl-5-propylpyrimidine demonstrates measurable binding affinity to the PRMT5/MEP50 complex with a Ki of 313 nM, as determined by FITC-competitive binding assay [1]. In contrast, a 5-butyl-2-methylpyrimidine analog (BindingDB BDBM50089221) exhibits an IC50 > 50,000 nM (i.e., >50 μM) against human full-length PRMT5 expressed in Sf9 cells [2]. This represents at least a 160-fold difference in target engagement potency, directly attributable to the specific alkyl chain length at C5.
| Evidence Dimension | PRMT5 enzyme inhibition/binding affinity |
|---|---|
| Target Compound Data | Ki = 313 nM |
| Comparator Or Baseline | 5-Butyl-2-methylpyrimidine analog: IC50 > 50,000 nM |
| Quantified Difference | > 160-fold lower potency for butyl analog |
| Conditions | Target Compound: PRMT5/MEP50 complex, FITC-competitive binding assay. Comparator: Human full-length PRMT5 expressed in Sf9 cells, activity assay. |
Why This Matters
For researchers developing PRMT5-targeted therapies, selecting the propyl-substituted scaffold provides a validated starting point with measurable target engagement, whereas the butyl analog would require extensive re-optimization or be unsuitable.
- [1] BindingDB. BDBM50607731 (CHEMBL5219517): Binding affinity to PRMT5/MEP50 assessed as inhibition constant by FITC-Competitive binding assay. Ki = 313 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50089221 (CHEMBL3577854): Inhibition of human full length PRMT5 expressed in Sf9 cells. IC50 > 5.00E+4 nM. Accessed 2026. View Source
